Introduction: The Strategic Role of C-Terminal Protection in Peptide Chemistry
Introduction: The Strategic Role of C-Terminal Protection in Peptide Chemistry
An In-depth Technical Guide to H-Gln-OtBu.HCl: Properties, Synthesis, and Application
In the intricate field of peptide and drug development, precise control over reactive functional groups is paramount. H-Gln-OtBu.HCl, known systematically as L-Glutamine α-tert-butyl ester hydrochloride, represents a critical building block for chemists aiming to construct complex peptide chains. Its primary function is to provide a C-terminal glutamine residue where the alpha-carboxyl group is temporarily masked as a tert-butyl (OtBu) ester. This protection strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS), preventing the carboxyl group from engaging in unwanted side reactions during the sequential addition of amino acids to the N-terminus. The OtBu group's defining feature is its acid lability, allowing for its removal under specific conditions that often leave other protecting groups and the main peptide structure intact. This guide provides an in-depth examination of the chemical properties, structure, synthesis, and analytical characterization of H-Gln-OtBu.HCl, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Chemical Identity
H-Gln-OtBu.HCl is the hydrochloride salt of the α-tert-butyl ester of the natural amino acid L-glutamine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately.
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Key Structural Features:
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L-Stereocenter: The chiral α-carbon possesses the (S)-configuration, consistent with naturally occurring amino acids. This stereochemistry is crucial for the biological activity of the final peptide.
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Free α-Amino Group (as Hydrochloride): The primary amine at the α-carbon is protonated, forming an ammonium chloride salt (-NH₃⁺Cl⁻). This prevents self-polymerization and requires neutralization in situ before its use in a coupling reaction.
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Side-Chain Amide: Glutamine's characteristic primary amide group (-CONH₂) remains unprotected. While generally stable under standard peptide coupling conditions, its presence can sometimes lead to side reactions like dehydration to a nitrile under harsh activation conditions.
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α-tert-Butyl Ester: The α-carboxyl group is protected by a sterically hindered tert-butyl group. This ester is highly resistant to basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) via a carbocation-mediated mechanism.
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Caption: Chemical structure of H-Gln-OtBu.HCl.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of H-Gln-OtBu.HCl is essential for its proper storage, handling, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 39741-62-3 | [1][2] |
| Molecular Formula | C₉H₁₉ClN₂O₃ | [3] |
| Molecular Weight | 238.71 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 149 °C (with decomposition) | [3] |
| Solubility | Soluble in water (0.3 g in 2 mL), slightly soluble in methanol. | [3] |
| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere. | [3] |
| Stability | Hygroscopic; sensitive to heat. | [4] |
Synthesis and Purification
The synthesis of H-Gln-OtBu.HCl is a multi-step process that requires careful protection and deprotection strategies to ensure the desired regioselectivity and yield. While numerous proprietary methods exist, a common academic approach involves the initial protection of the α-amino group of L-glutamine, followed by esterification of the α-carboxyl group, and concluding with the removal of the amino-protecting group and salt formation.
Causality Behind the Synthetic Strategy
The primary challenge is the selective esterification of the α-carboxyl group in the presence of a free α-amino group and a side-chain amide. Direct esterification under acidic conditions would lead to a mixture of products and potential side reactions. Therefore, the α-amino group must first be protected with a group that is stable to the esterification conditions but can be removed orthogonally. The Boc (tert-butyloxycarbonyl) group is a suitable choice as it is installed under basic conditions and removed by acid, which can be performed concurrently with the final hydrochloride salt formation.
Caption: A plausible synthetic workflow for H-Gln-OtBu.HCl.
Experimental Protocol: Representative Synthesis
This protocol is a representative example based on established chemical transformations and should be adapted and optimized for specific laboratory conditions.
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N-α-Protection of L-Glutamine:
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Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of dioxane and water.
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Adjust the pH to 9.0-10.0 with aqueous NaOH.
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Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH with NaOH.
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Stir the reaction at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
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Acidify the aqueous solution to pH 2-3 with cold 1M HCl and extract the product (Boc-Gln-OH) with ethyl acetate.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected amino acid.
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α-Carboxyl Esterification:
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Dissolve Boc-Gln-OH (1.0 eq) in dichloromethane (DCM) in a pressure-rated vessel.
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Cool the solution to -10°C and add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
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Carefully condense isobutylene gas (3-4 eq) into the vessel.
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Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
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Carefully vent the vessel, wash the reaction mixture with saturated NaHCO₃ solution and then brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-Gln-OtBu.
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Deprotection and Salt Formation:
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Dissolve the crude Boc-Gln-OtBu in anhydrous dioxane or ethyl acetate.
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Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a 4M solution of HCl in dioxane (1.5-2.0 eq).
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Stir for 2-4 hours. A precipitate of H-Gln-OtBu.HCl should form.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
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Purification:
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The crude product can be purified by recrystallization, typically from a solvent system like methanol/diethyl ether, to yield high-purity H-Gln-OtBu.HCl.
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Analytical Characterization Profile
Rigorous analytical characterization is required to confirm the identity, purity, and structural integrity of H-Gln-OtBu.HCl. The following is a profile of expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically recorded in D₂O or DMSO-d₆.
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¹H NMR (400 MHz, D₂O):
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δ ~4.0-4.2 ppm (t, 1H): This triplet corresponds to the α-proton (Cα-H), coupled to the two adjacent β-protons.
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δ ~2.4-2.6 ppm (t, 2H): A triplet representing the γ-protons (Cγ-H₂), adjacent to the side-chain amide.
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δ ~2.1-2.3 ppm (m, 2H): A multiplet corresponding to the β-protons (Cβ-H₂).
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δ ~1.5 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group.
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Note: The amine (-NH₃⁺) and amide (-NH₂) protons will exchange with D₂O and are typically not observed. In DMSO-d₆, they would appear as broad signals.
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¹³C NMR (100 MHz, D₂O):
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δ ~175 ppm: Carbonyl carbon of the side-chain amide (Cδ).
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δ ~170 ppm: Carbonyl carbon of the tert-butyl ester (C=O).
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δ ~85 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
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δ ~55 ppm: The α-carbon (Cα).
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δ ~31 ppm: The γ-carbon (Cγ).
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δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
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δ ~26 ppm: The β-carbon (Cβ).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (side-chain amide) |
| ~3100-2800 | Strong, Broad | N-H stretching (α-ammonium, -NH₃⁺) |
| ~2980-2950 | Medium | C-H stretching (tert-butyl and alkyl chain) |
| ~1740-1725 | Strong | C=O stretching (tert-butyl ester) |
| ~1680-1650 | Strong | C=O stretching (Amide I band of primary amide) |
| ~1640-1610 | Medium | N-H bending (Amide II band) |
| ~1470-1450 | Medium | C-H bending (asymmetric, CH₃) |
| ~1370 | Medium-Strong | C-H bending (symmetric, characteristic of t-Bu) |
| ~1250-1150 | Strong | C-O stretching (ester linkage) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight.
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Expected Molecular Ion: The analysis would be performed in positive ion mode. The observed peak would correspond to the free amine form of the molecule [M+H]⁺, where M is the free base (C₉H₁₈N₂O₃).
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Calculated [M+H]⁺: 203.14 m/z
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Key Fragmentation Patterns: A characteristic fragmentation pattern in MS/MS would be the loss of isobutylene (56 Da) from the parent ion, resulting from the cleavage of the tert-butyl group, yielding a fragment at m/z 147.10. Further fragmentation of the amino acid backbone would also be observed.
Applications in Peptide Synthesis
H-Gln-OtBu.HCl is primarily used as the starting C-terminal residue in solution-phase peptide synthesis. The tert-butyl ester provides robust protection during coupling reactions while allowing for facile deprotection at the final stage.
Workflow: Solution-Phase Dipeptide Synthesis
This workflow illustrates the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to H-Gln-OtBu.HCl.
Caption: Workflow for coupling H-Gln-OtBu.HCl in solution.
Experimental Protocol: Dipeptide Synthesis (Fmoc-Ala-Gln-OtBu)
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Neutralization: Dissolve H-Gln-OtBu.HCl (1.0 eq) in anhydrous DMF or DCM. Cool in an ice bath and add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.
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Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq), HBTU (0.98 eq), and HOBt (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.
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Coupling: Add the activated Fmoc-Ala-OH solution to the neutralized H-Gln-OtBu solution. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
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Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude dipeptide, Fmoc-Ala-Gln-OtBu, by flash column chromatography on silica gel.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling H-Gln-OtBu.HCl.
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Hazard Identification:
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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Handling Precautions:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust. Use dry clean-up procedures to prevent dust generation.
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Wash hands thoroughly after handling.
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Storage:
Conclusion
H-Gln-OtBu.HCl is an indispensable reagent in modern peptide chemistry. Its value lies in the strategic deployment of the acid-labile tert-butyl ester for α-carboxyl protection, enabling the controlled and efficient synthesis of glutamine-containing peptides. A thorough understanding of its properties, from its molecular structure and physicochemical characteristics to its reactivity and handling requirements, empowers researchers to utilize this building block effectively. The protocols and data presented in this guide serve as a comprehensive resource for scientists and developers, ensuring the integrity and success of their synthetic endeavors in the pursuit of novel therapeutics and research tools.
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